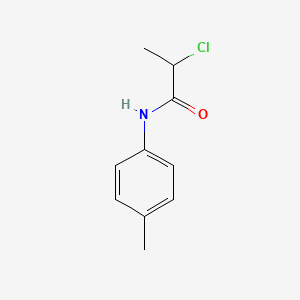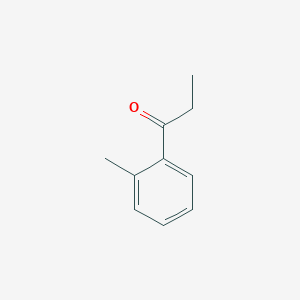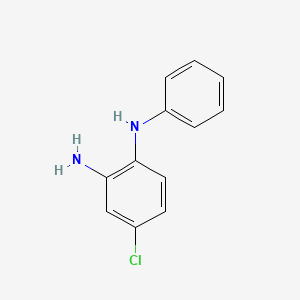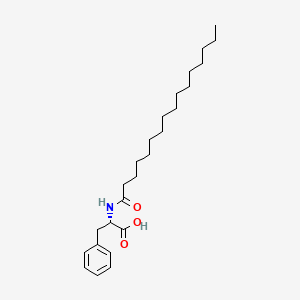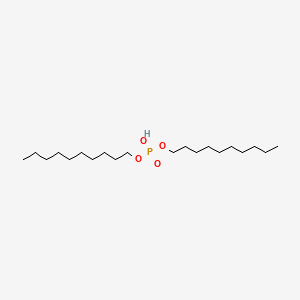
Didecyl hydrogen phosphate
説明
Didecyl hydrogen phosphate is a chemical compound with the molecular formula C20H43O4P . It has an average mass of 378.527 Da and a monoisotopic mass of 378.289886 Da . It is also known by other names such as Phosphoric acid di-n-decyl ester and Phosphoric acid, didecyl ester .
Synthesis Analysis
While specific synthesis methods for Didecyl hydrogen phosphate were not found in the search results, phosphorus-centered radicals have been recognized as a powerful and stable tool for the synthesis of various organophosphorus compounds . The generation of phosphinyl or phosphonyl radicals and their addition to unsaturated compounds is an efficient method for C–P bond formation .
Molecular Structure Analysis
The molecular structure of Didecyl hydrogen phosphate consists of 20 carbon atoms, 43 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . It is a solid at 20 degrees Celsius .
Chemical Reactions Analysis
Phosphorus-centered radicals, including those in Didecyl hydrogen phosphate, are key intermediates of important processes of phosphorus–carbon bond formation . They are also used as initiators and mediators of chemical reactions .
Physical And Chemical Properties Analysis
Didecyl hydrogen phosphate has a density of 1.0±0.1 g/cm3, a boiling point of 457.0±28.0 °C at 760 mmHg, and a flash point of 230.2±24.0 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 20 freely rotating bonds . Its polar surface area is 66 Å2 .
科学的研究の応用
Surfactant Properties in Detergents
Didecyl hydrogen phosphate demonstrates significant surfactant properties, particularly in its application in heavy-duty detergents. Studies have shown that the sodium salts of dialkyl phosphates, including didecyl hydrogen phosphate, are effective as surfactants in detergents, offering superior performance compared to commercial surfactants. These compounds are noted for their ability to produce aqueous solutions with low surface tensions and very low critical micelle concentrations, enhancing their usefulness in detergent formulations (Cooper & Urfer, 1964), (Cooper, 1963).
Role in Ion Exchange and Electrochemical Studies
Didecyl hydrogen phosphate has been utilized in studies concerning ion exchange and electrochemical reactions. It has been used in the investigation of liquid ion exchanger calcium selective electrodes, providing insights into the response mechanisms of these electrodes. The studies have examined factors like the influence of interfering ions and ion dissociation in liquid ion exchangers, highlighting the compound's significance in electroanalytical chemistry (Mau & Gavach, 1979a), (Mau & Gavach, 1979b).
Environmental Impact and Toxicity Assessment
Research on the aquatic toxicity of phosphate compounds, including didecyl hydrogen phosphate, has been conducted to assess their environmental impact. Studies have focused on the toxic potential of these compounds in aquatic environments, with tests involving fish, Daphnia, and algae. These studies are crucial for understanding the ecological safety of phosphate compounds and their potential effects on aquatic ecosystems (Kim et al., 2013).
Enhanced Desorption in Water Systems
Didecyl hydrogen phosphate has been investigated for its role in enhancing the desorption of hydrogen phosphate from layered double hydroxides by anion exchange with surfactant anions. This process is significant in the context of cleaning up water systems, suggesting potential economic and environmental advantages in using these surfactants (Shimamura, Jones, & Metson, 2013).
作用機序
Target of Action
Didecyl hydrogen phosphate, also known as Didecyl phosphate, is primarily used as a surfactant . It interacts with various substances to alter their properties, making it a key component in many industrial applications .
Mode of Action
The mode of action of Didecyl hydrogen phosphate involves its interaction with substances to modify their properties. It has excellent emulsification, dispersion, corrosion inhibition, rust prevention, lubrication, decontamination, solubilization, antistatic, and wetting properties . These properties allow Didecyl hydrogen phosphate to interact with substances and change their characteristics, making them more suitable for specific applications .
Biochemical Pathways
Phosphorus, a component of didecyl hydrogen phosphate, plays a crucial role in several biochemical pathways involved in the dark phase of photosynthesis, including its involvement in atp synthesis, nadph production, and its presence in several key enzymes .
Pharmacokinetics
It is known to be slightly soluble in water and soluble in organic solvents such as ethanol Its stability under strong acid conditions indicates that it may remain stable in the stomach’s acidic environment .
Result of Action
The result of Didecyl hydrogen phosphate’s action is the alteration of the properties of the substances it interacts with. For example, it can act as a lubricant, corrosion inhibitor, or rust preventer in metalworking fluids . It can also act as a detergent in household cleaning products and as an antistatic agent and detergent in the textile industry .
Action Environment
The action of Didecyl hydrogen phosphate can be influenced by environmental factors. Additionally, it is biodegradable, indicating that it can be broken down by biological processes in the environment . It may pose a risk to the environment, particularly aquatic bodies, and should be handled with care .
特性
IUPAC Name |
didecyl hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43O4P/c1-3-5-7-9-11-13-15-17-19-23-25(21,22)24-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAUASBJFFBWMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10884439 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Didecyl hydrogen phosphate | |
CAS RN |
7795-87-1 | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7795-87-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007795871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Didecyl phosphate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphoric acid, didecyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10884439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.317 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Didecyl hydrogen phosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YD89BM7CC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Didecyl Phosphate in studying biological membranes?
A: Didecyl Phosphate plays a crucial role in creating synthetic membrane systems for biochemical studies. [] For instance, it's used to form catanionic vesicles with dimethyldioctadecylammonium chloride. These vesicles mimic biological membranes and are valuable tools for investigating how membrane composition influences chemical reactions. One study demonstrated this by analyzing the rate of the Kemp elimination reaction, a model reaction for studying proton transfer in biological systems, within these catanionic vesicles. []
Q2: How does the concentration of Didecyl Phosphate in catanionic vesicles affect their catalytic properties?
A: Research indicates that increasing the proportion of Didecyl Phosphate in dimethyldioctadecylammonium chloride/Didecyl Phosphate catanionic vesicles generally decreases the catalytic activity of these vesicles in reactions like the Kemp elimination. [] This effect is attributed to a complex interplay of factors. These include changes in the surface charge of the vesicles, affecting the binding of hydroxide ions (the catalytic species in Kemp elimination), and potential alterations in the microdomain structure of the membrane. []
Q3: What are the advantages of using solid-phase synthesis for producing Didecyl Phosphate and similar lipids?
A: While not specifically focusing on Didecyl Phosphate, one of the provided research articles explores the development of a solid-phase synthesis method for dialkyl phosphates, using Didecyl Phosphate as a proof-of-concept molecule. [] This approach, which employs a β-hydroxysulfone linker on Merrifield resin, offers potential advantages like simplified purification procedures and the possibility of automation, compared to traditional solution-phase synthesis. []
Q4: How does Didecyl Phosphate contribute to the properties of PVC-based uranyl ion-selective electrodes?
A: Didecyl Phosphate acts as a key component in creating uranyl ion-selective electrodes. [] Research shows that when combined with uranyl salts and incorporated into a poly(vinyl chloride) (PVC) matrix, Didecyl Phosphate facilitates the selective detection of uranyl ions. [] These electrodes demonstrate good sensitivity towards uranyl ions and show promise for applications in fields requiring monitoring of uranium concentrations. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



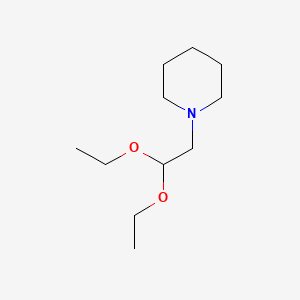
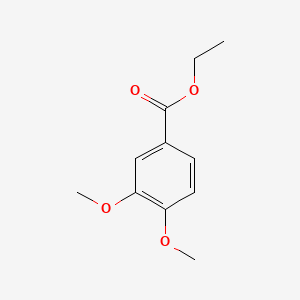



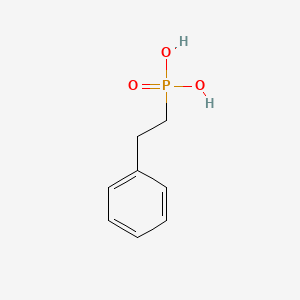

![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]-4-methylpentanoic acid](/img/structure/B1581937.png)
